2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Histamine H2-Receptor Antagonist and Antiulcer Activity
- Research has shown that certain imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally similar to the compound , have been synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. These compounds have demonstrated potent antisecretory and cytoprotective activity, which suggests potential applications in the treatment of ulcers (Katsura et al., 1992).
Peripheral Benzodiazepine Receptor Imaging
- Imidazo[1,2-α]pyridines have been synthesized as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds, including variants of the specified compound, have been used to develop radiolabeled analogues for the potential study of PBR in vivo using imaging techniques like SPECT (Katsifis et al., 2000).
Angiotensin II Antagonism
- A series of related 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated as angiotensin II antagonists, suggesting a potential role in cardiovascular research and therapeutic applications (Ashton et al., 1993).
Anticonvulsant Activity
- Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide, a compound structurally related to the one , have been synthesized and tested for their anticonvulsant activity, indicating potential applications in the treatment of epilepsy and related disorders (Aktürk et al., 2002).
PET Tracers for NPP1 Imaging
- Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been prepared as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a key enzyme in several biological processes (Gao et al., 2016).
Melatonin Receptor Ligands
- Imidazo[1,2-a]pyridines have been designed and synthesized as a novel class of melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities, given the known activities of similar 1,2,4-triazole derivatives . Additionally, further studies could focus on its synthesis and structural modification to enhance its pharmacological properties.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-25-14-6-4-13(5-7-14)22-8-9-23-17(22)20-21-18(23)27-12-16(24)19-11-15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLDRAQGEPEATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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